molecular formula C26H24BrN3 B2663119 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline CAS No. 383903-51-3

2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline

Cat. No.: B2663119
CAS No.: 383903-51-3
M. Wt: 458.403
InChI Key: GTFNUSJZWWHPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline is a complex organic compound that features a quinazoline core substituted with a bromine atom and a phenyl group, along with a benzylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: IBX, Dess-Martin periodinane.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the bromine position.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline is unique due to its specific substitution pattern and the presence of both the quinazoline core and the benzylpiperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24BrN3/c27-22-11-12-24-23(18-22)25(21-9-5-2-6-10-21)29-26(28-24)30-15-13-20(14-16-30)17-19-7-3-1-4-8-19/h1-12,18,20H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFNUSJZWWHPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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